tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a tert-butyl group, a sulfamoyl group, and a dihydroindole core, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Uniqueness: tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1389949-90-9 |
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Molecular Formula |
C13H18N2O4S |
Molecular Weight |
298.4 |
Purity |
95 |
Origin of Product |
United States |
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